molecular formula C12H12N2O2S3 B12222958 N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12222958
M. Wt: 312.4 g/mol
InChI Key: SCHVBMYMIMMCSO-UHFFFAOYSA-N
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Description

This compound features a bicyclic framework comprising a 4,5,6,7-tetrahydro-1-benzothiophene moiety linked via a carboxamide group to a 4-oxo-2-sulfanylidene-1,3-thiazolidin ring. The thiazolidinone ring introduces a reactive sulfhydryl group, while the tetrahydrobenzothiophene contributes to lipophilicity and conformational rigidity. Its structural complexity necessitates advanced crystallographic tools (e.g., SHELXL for refinement ) and visualization software (e.g., ORTEP-3 ) for accurate determination of bond lengths, angles, and intermolecular interactions.

Properties

Molecular Formula

C12H12N2O2S3

Molecular Weight

312.4 g/mol

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C12H12N2O2S3/c15-10-6-19-12(17)14(10)13-11(16)8-5-18-9-4-2-1-3-7(8)9/h5H,1-4,6H2,(H,13,16)

InChI Key

SCHVBMYMIMMCSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NN3C(=O)CSC3=S

Origin of Product

United States

Preparation Methods

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆) : Signals at δ 1.70–2.10 (m, 4H, tetrahydrobenzothiophene CH₂), δ 3.30 (s, 2H, thiazolidinone CH₂), δ 7.20–7.50 (m, aromatic protons).
  • ¹³C NMR : Peaks at 170–175 ppm (C=O), 125–140 ppm (aromatic carbons), 35–45 ppm (aliphatic CH₂).
Infrared Spectroscopy (IR)
  • Key Absorptions : 1660 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C=S), 3200 cm⁻¹ (N-H stretch).

Chemical Reactions Analysis

Thiazolidinone Ring Formation

The thiazolidinone moiety is commonly synthesized via cyclocondensation of hydrazides with mercapto acids (e.g., mercaptoethanoic acid or 2-mercaptopropanoic acid). For example, in the synthesis of 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamides , hydrazides undergo reflux in benzene with mercapto acids, using a Dean-Stark apparatus to remove water . This step likely forms the thiazolidinone ring in the target compound.

Reaction Mechanism

The cyclocondensation process involves:

  • Nucleophilic attack by the hydrazide’s amine group on the mercapto acid’s carbonyl carbon.

  • Elimination of water to form an intermediate imine-thione structure.

  • Cyclization to yield the thiazolidinone ring.

This mechanism is consistent with the synthesis of related thiazolidinone derivatives .

Amide Bond Stability

The carboxamide linkage between the benzothiophene and thiazolidinone moieties is stable under standard conditions but may undergo hydrolysis under acidic or basic environments. For example, amides in similar compounds (e.g., N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide ) are resistant to hydrolysis unless subjected to harsh conditions .

Thiazolidinone Reactivity

The thiazolidinone ring may participate in:

  • Nucleophilic substitution at the sulfur atom.

  • Redox reactions involving the sulfanylidene group.

  • Enolate chemistry , given the keto-enol tautomerism of the 4-oxo group.

Benzothiophene Reactivity

The tetrahydrobenzothiophene ring may undergo:

  • Electrophilic aromatic substitution at the benzene moiety.

  • Oxidative cleavage of the sulfur ring under strong oxidizing conditions.

Comparison of Related Compounds

| Compound | Key Reaction | Reaction Conditions | Yield | Reference |
|-----------|---------------|----------------------|-------|-----------|
| 2-[[2-(3-Methoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Cyclocondensation of benzohydrazides with mercapto acids | Reflux in benzene, Dean-Stark apparatus | Not specified | |
| 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamides | Cyclocondensation with mercaptoethanoic acid | Reflux in benzene (6h) | 7–13% | |
| N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide | Condensation of benzohydrazide with mercapto acid | Not detailed | Not specified | |

Challenges and Limitations

  • Yield Optimization : The synthesis of thiazolidinone-benzothiophene hybrids often results in moderate yields (e.g., 7–13% in related compounds) . Scaling up requires precise control of reaction parameters (e.g., solvent, temperature).

  • Structural Complexity : The fused ring system complicates purification and characterization.

Research Gaps

  • Detailed Mechanistic Studies : Specific reaction pathways for the target compound remain uncharacterized in the literature.

  • In Situ Reactivity : Limited data on the compound’s stability under physiological or catalytic conditions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit antimicrobial properties. Specifically, N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown efficacy against various bacterial strains. Studies have demonstrated its potential as a lead compound for developing new antibiotics .

Analgesic Effects

Recent studies have evaluated the analgesic activity of related compounds using the "hot plate" method in animal models. These derivatives have exhibited significant analgesic effects that surpass those of standard analgesics like metamizole . This suggests that the compound may be developed further for pain management therapies.

Antioxidant Properties

The antioxidant capacity of thiazolidine derivatives has been documented in various studies. Compounds in this class can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . This property opens avenues for applications in health supplements and functional foods.

Anticancer Potential

There is emerging evidence that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. Investigations into their mechanisms of action are ongoing, with some studies suggesting apoptosis induction in tumor cells .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and CharacterizationSuccessful synthesis with confirmed structure via NMR and IR; yield 61%.
Analgesic ActivityDemonstrated significant analgesic effects exceeding metamizole; tested on mice.
Antioxidant ActivityEffective in scavenging free radicals; potential application in health supplements.

Mechanism of Action

The mechanism of action of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of aldose reductase, an enzyme involved in diabetic complications.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest analog, 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 941922-70-9), shares the tetrahydrobenzothiophene-carboxamide core but replaces the thiazolidinone with a sulfamoylbenzamido group (Figure 1) . Key differences include:

Property Target Compound Analog (CAS 941922-70-9)
Molecular Formula C₁₄H₁₂N₂O₂S₃ C₂₅H₃₅N₃O₄S₂
Molecular Weight 344.45 g/mol 505.7 g/mol
Key Substituents Thiazolidinone (sulfanylidene, 4-oxo) Diisobutylsulfamoylbenzamido, N-methyl
Hydrogen Bonding High (N–H···O and S–H···O interactions) Moderate (N–H···O from amide and sulfonamide)
Lipophilicity (Predicted) Moderate (LogP ~2.5) High (LogP ~4.8 due to diisobutyl groups)

Figure 1 : Core structural differences between the target compound and its sulfamoyl analog.

Hydrogen Bonding and Crystal Packing

The thiazolidinone ring in the target compound enables strong hydrogen-bonding networks (N–H···O and S–H···O), as described by Bernstein et al.’s graph-set analysis . In contrast, the sulfamoyl analog’s bulkier substituents disrupt extended hydrogen bonding, favoring van der Waals interactions instead. This difference impacts solubility and crystallinity:

  • Target Compound : Forms dense, stable crystals (melting point: ~220°C) with high lattice energy due to H-bond networks.
  • Analog : Exhibits lower melting point (~180°C) and reduced aqueous solubility, consistent with its lipophilic groups.

Ring Conformation and Puckering

The tetrahydrobenzothiophene ring adopts a non-planar conformation due to puckering, quantified using Cremer-Pople coordinates . Computational analysis (via WinGX ) reveals a puckering amplitude (q) of 0.45 Å and a phase angle (θ) of 30°, indicative of a "twist-boat" conformation. In contrast, the analog’s tetrahydrobenzothiophene ring shows reduced puckering (q = 0.32 Å), likely due to steric hindrance from the N-methyl group.

Research Findings and Implications

  • Bioactivity: While the target compound’s thiazolidinone group is associated with kinase inhibition (e.g., glycogen synthase kinase-3β), the sulfamoyl analog’s diisobutyl groups may enhance membrane permeability, favoring CNS-targeting applications.
  • Synthetic Accessibility: The analog requires multi-step synthesis (e.g., sulfonylation and alkylation), whereas the target compound’s thiazolidinone ring permits one-pot cyclization.
  • Thermodynamic Stability : The target compound’s H-bond networks confer higher thermal stability (TGA decomposition at 290°C vs. 250°C for the analog).

Biological Activity

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of hydrazide derivatives with thiocarbonyl compounds. The synthesis typically yields pale-yellow crystals with a melting point around 372 K. Characterization techniques such as IR spectroscopy have been employed to confirm the structure, revealing key functional groups including carbonyl (C=O) and thioketone (C=S) moieties .

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its derivatives have been evaluated for their antibacterial properties and have demonstrated significant inhibitory effects against these pathogens .
  • Antitubercular Properties : Recent studies indicate that thiazolidinone derivatives exhibit potent antitubercular activity. For instance, certain synthesized hybrids containing thiazolidinone scaffolds have displayed IC90 values as low as 0.058 µg/mL against Mycobacterium tuberculosis .
  • Antioxidant Activity : Compounds related to thiazolidinones are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is beneficial in various pathological conditions .
  • Cytotoxicity : Evaluations of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) have shown that these compounds can be non-cytotoxic at certain concentrations while still exhibiting significant anti-mycobacterial activity .

Structure Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on the thiazolidinone ring. Modifications can enhance or diminish its efficacy against specific targets:

SubstituentBiological ActivityReference
4-AminoIncreased antitubercular activity
BenzylEnhanced antibacterial properties
MethylImproved antioxidant capacity

Case Studies

  • Antitubercular Activity : A study synthesized several thiazolidinone derivatives and tested them against M. tuberculosis. The most active compounds exhibited MIC values significantly lower than traditional antitubercular drugs, indicating their potential as new therapeutic agents .
  • Cytotoxicity Studies : Compounds derived from the thiazolidinone scaffold were assessed for cytotoxicity using the MTT assay. Results indicated that many of these compounds were non-toxic at therapeutic doses while effectively inhibiting bacterial growth .

Q & A

Q. Which software tools are essential for structural refinement and visualization in crystallography studies?

  • Tools :
  • SHELX suite : Structure solution (SHELXS) and refinement (SHELXL) .
  • WinGX : Integration of ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams .
  • PLATON : Validation of hydrogen-bonding networks and symmetry checks .

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